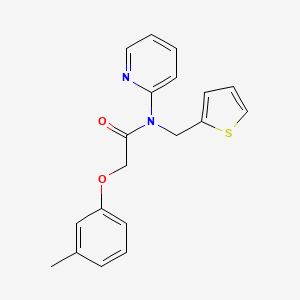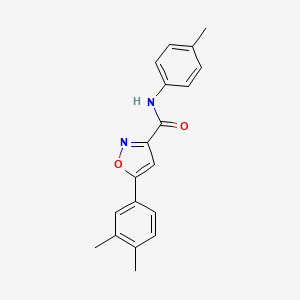
2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide is an organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a 3-methylphenoxy group, a pyridin-2-yl group, and a thiophen-2-ylmethyl group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.
Preparation Methods
The synthesis of 2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 3-methylphenoxyacetic acid: This can be achieved by reacting 3-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Amidation: The 3-methylphenoxyacetic acid is then reacted with pyridin-2-ylamine and thiophen-2-ylmethylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the desired reaction.
Scientific Research Applications
2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe or ligand in biochemical assays.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways. It may be explored as a candidate for drug development.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to downstream effects. The exact pathways and targets depend on the specific application and context of the research.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3-methylphenoxy)-N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide stands out due to its unique combination of functional groups. Similar compounds may include:
2-(3-methylphenoxy)-N-(pyridin-2-yl)acetamide: Lacks the thiophen-2-ylmethyl group, which may result in different chemical and biological properties.
2-(3-methylphenoxy)-N-(thiophen-2-ylmethyl)acetamide: Lacks the pyridin-2-yl group, affecting its interactions with molecular targets.
N-(pyridin-2-yl)-N-(thiophen-2-ylmethyl)acetamide: Lacks the 3-methylphenoxy group, leading to variations in its reactivity and applications.
The presence of the 3-methylphenoxy, pyridin-2-yl, and thiophen-2-ylmethyl groups in the same molecule provides a unique set of properties that can be leveraged in various scientific and industrial applications.
Properties
Molecular Formula |
C19H18N2O2S |
|---|---|
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3-methylphenoxy)-N-pyridin-2-yl-N-(thiophen-2-ylmethyl)acetamide |
InChI |
InChI=1S/C19H18N2O2S/c1-15-6-4-7-16(12-15)23-14-19(22)21(13-17-8-5-11-24-17)18-9-2-3-10-20-18/h2-12H,13-14H2,1H3 |
InChI Key |
SVOIAPDQXOHRJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CS2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-({[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11342478.png)
![3-{[4-(2-pyridin-2-ylethyl)piperazin-1-yl]carbonyl}-2H-chromen-2-one](/img/structure/B11342490.png)
![N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-3-methoxybenzamide](/img/structure/B11342491.png)
![N-[(4-fluorophenyl)methyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B11342506.png)

![N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-2-(2,3-dimethylphenoxy)acetamide](/img/structure/B11342519.png)
![1-(2-{1-[2-(2,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-1-yl)ethanone](/img/structure/B11342520.png)
![N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11342525.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxy-5-methylphenyl)piperidine-4-carboxamide](/img/structure/B11342531.png)

![1-[(2-chlorobenzyl)sulfonyl]-N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide](/img/structure/B11342540.png)
![1-(benzylsulfonyl)-N-[2-(butan-2-ylcarbamoyl)phenyl]piperidine-4-carboxamide](/img/structure/B11342542.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B11342554.png)
![N-[7-(4-methoxyphenyl)-5-phenyl-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-4-methylbenzenesulfonamide](/img/structure/B11342559.png)
